3-(1H-1,2,4-triazol-5-yl)benzoic acid
Overview
Description
3-(1H-1,2,4-triazol-5-yl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a 1H-1,2,4-triazole ring at the 5-position
Mechanism of Action
Target of Action
The primary targets of 3-(1H-1,2,4-triazol-5-yl)benzoic acid are cancer cells, specifically MCF-7 and HCT-116 cell lines . These cell lines are commonly used in cancer research, with MCF-7 representing a type of breast cancer cell and HCT-116 a type of colon cancer cell .
Mode of Action
The compound interacts with these cancer cells, inhibiting their proliferation . This results in a decrease in the number of cancer cells, thereby inhibiting the growth of the cancer .
Biochemical Pathways
The induction of apoptosis suggests that it may affect pathways related to cell survival and death
Pharmacokinetics
It is known that the compound has a molecular weight of 20719 , which may influence its bioavailability and distribution within the body.
Result of Action
The result of the action of this compound is a decrease in the proliferation of cancer cells . In vitro cytotoxic evaluation indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . Notably, the most potent compounds demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the concentration of the compound can affect its structure and thus its activity . Additionally, the compound’s activity may be influenced by the presence of other molecules in its environment, such as inorganic anions
Biochemical Analysis
Biochemical Properties
3-(1H-1,2,4-triazol-5-yl)benzoic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways and signal transduction. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating their activity and influencing the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active site of the enzyme, leading to changes in enzyme conformation and function .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to alterations in downstream signaling cascades. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the expression levels of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific context and the nature of the interaction. Additionally, this compound can influence gene expression by modulating the activity of transcription factors or other regulatory proteins. These molecular interactions ultimately result in changes in cellular function and biochemical processes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions, such as exposure to light or extreme pH levels. Long-term effects on cellular function have also been observed, with some studies indicating that prolonged exposure to this compound can lead to changes in cell viability and function .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity or enhancement of specific cellular functions. At higher doses, toxic or adverse effects can occur, including cell damage or disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range results in optimal effects, while deviations from this range lead to diminished efficacy or increased toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism and utilization within the cell. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes. For example, it may act as a substrate or inhibitor for specific enzymes, thereby affecting the overall metabolic balance within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can influence its activity and function, as well as its accumulation in target tissues .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with other biomolecules and its overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,4-triazol-5-yl)benzoic acid typically involves the reaction of a suitable benzoic acid derivative with a triazole precursor. One common method is the cyclization of a hydrazine derivative with a carboxylic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, with heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,4-triazol-5-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to a variety of substituted triazole derivatives.
Scientific Research Applications
3-(1H-1,2,4-triazol-5-yl)benzoic acid has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit the proliferation of cancer cells.
Materials Science: It is used in the synthesis of coordination polymers and metal-organic frameworks, which have applications in catalysis and gas storage.
Biological Studies: The compound’s interactions with biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: This compound has a similar structure but with the triazole ring at the 1-position.
3,5-bis(1H-1,2,4-triazol-1-yl)benzoic acid: This compound contains two triazole rings and is used in the synthesis of coordination polymers.
Uniqueness
3-(1H-1,2,4-triazol-5-yl)benzoic acid is unique due to its specific substitution pattern, which influences its reactivity and interactions with biological targets. Its ability to form coordination complexes with metals also sets it apart from other similar compounds .
Properties
IUPAC Name |
3-(1H-1,2,4-triazol-5-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)7-3-1-2-6(4-7)8-10-5-11-12-8/h1-5H,(H,13,14)(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWSKIDSSDPELO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=NC=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424365 | |
Record name | 3-(1H-1,2,4-triazol-5-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876715-37-6 | |
Record name | 3-(1H-1,2,4-triazol-5-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1H-1,2,4-triazol-5-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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